4-Methoxy-d3-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

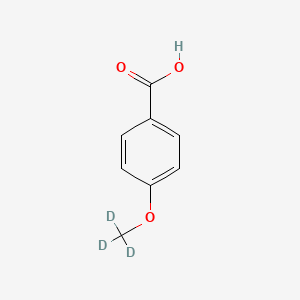

4-Methoxy-d3-benzoic acid is a deuterated derivative of 4-methoxybenzoic acid, also known as p-Anisic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it a valuable compound in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxy-d3-benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzoic acid with deuterated reagents. For example, the esterification of 4-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst can yield the deuterated ester, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-Methoxy-d3-benzoic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and oxidized derivatives of this compound, which can be further utilized in various synthetic pathways .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that 4-methoxy-d3-benzoic acid derivatives exhibit significant anticancer properties. In a study focused on synthesizing 4-substituted benzoyltaurinamide derivatives, compounds containing the methoxyphenyl group demonstrated promising cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cells. The most potent derivative showed an IC50 value of 1.2 µM against the PANC-1 pancreatic cancer cell line, highlighting the importance of the methoxy substitution in enhancing anticancer activity .

Mechanism of Action:

The mechanism underlying the anticancer effects involves the induction of apoptosis through the intrinsic pathway. This was evidenced by upregulation of pro-apoptotic proteins (BAX, caspase-3, and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-xL) .

Analytical Chemistry

Stable Isotope Labeling:

this compound serves as a valuable stable isotope-labeled compound in analytical chemistry. Its deuterated form allows for enhanced sensitivity in mass spectrometry applications, particularly in metabolic studies and drug metabolism research. The incorporation of deuterium can improve the accuracy of quantification in complex biological matrices .

Application in Mass Spectrometry:

The compound has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), where its properties facilitate the analysis of biomolecules such as oligosaccharides and peptides . The performance of deuterated compounds in MALDI-MS can be superior due to reduced background noise and improved signal clarity.

Biochemical Research

Role in Enzyme Studies:

In biochemical research, this compound has been employed to investigate enzyme mechanisms, particularly those involving cytochrome P450 enzymes. Variants of these enzymes have been studied using this compound to understand their catalytic properties and substrate specificity .

Case Study: Cytochrome P450 Variants

A specific study explored the selective oxidation capabilities of cytochrome P450 enzyme variants using this compound as a substrate. The findings revealed insights into enzyme kinetics and substrate interactions that are crucial for drug development .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Methoxy-d3-benzoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, leading to altered interactions with enzymes and receptors. This can result in changes in the compound’s biological activity and efficacy .

類似化合物との比較

4-Methoxy-d3-benzoic acid can be compared with other similar compounds, such as:

4-Methoxybenzoic acid: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.

4-Methoxy-13C-benzoic acid: A compound labeled with carbon-13 isotope, used in similar research applications but with different isotopic labeling.

4-Methoxy-13C,d3-benzoic acid: A compound labeled with both carbon-13 and deuterium isotopes, offering unique advantages in certain analytical techniques.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in studies involving isotopic effects and metabolic stability .

生物活性

4-Methoxy-d3-benzoic acid, a deuterium-labeled derivative of 4-methoxybenzoic acid, exhibits a range of biological activities that are significant in both pharmacological and biochemical contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a carboxylic acid group. The incorporation of deuterium affects its electron distribution, enhancing its reactivity and solubility compared to its non-deuterated counterpart. This structural modification can influence its pharmacokinetic properties, making it a valuable compound in research settings.

Target of Action

The compound primarily interacts with various biological systems through its functional groups. The methoxy group enhances electron density, which can affect binding interactions with proteins and enzymes.

Biochemical Pathways

This compound is involved in metabolic pathways associated with benzoic acids, derived from the shikimate and phenylpropanoid pathways. It has been shown to influence cellular processes such as protein degradation through activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Its structural characteristics allow it to modulate inflammatory responses, although specific mechanisms remain to be fully elucidated .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies have shown that benzoic acid derivatives can inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE), which are critical in numerous physiological processes .

Antioxidant Activity

The antioxidant capabilities of this compound have been explored, suggesting it may protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with aging and various diseases .

Case Studies and Research Findings

Study 1: Protein Degradation Systems Activation

A study evaluated the effects of benzoic acid derivatives on protein degradation systems. It was found that certain derivatives significantly activated cathepsins B and L, which are involved in protein catabolism. This compound exhibited similar properties, indicating its potential as a modulator in proteostasis .

Study 2: Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. Results indicated that compounds similar to this compound showed significant growth inhibition against several cancer types, suggesting potential therapeutic applications in oncology .

Applications in Research and Industry

This compound serves multiple purposes across different fields:

- Pharmaceutical Research : Used as a stable isotope-labeled compound for tracing metabolic pathways and understanding drug metabolism.

- Chemical Analysis : Employed in mass spectrometry and NMR spectroscopy to enhance analytical precision.

- Material Science : Utilized in the synthesis of high-performance polymers and resins due to its unique chemical properties .

特性

IUPAC Name |

4-(trideuteriomethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 4-Methoxy-d3-benzoic acid used in lignin analysis?

A1: this compound acts as an isotopically labeled internal standard in a novel method for quantifying methoxyl groups in lignin. [] Traditional methods often lack precision and efficiency. This compound, along with its ethoxy counterpart (4-(ethoxy-d5)-benzoic acid), undergoes the same hydroiodic acid cleavage as the lignin sample. [] Since both the lignin and the internal standard are subjected to identical reaction conditions, any variations during the procedure are normalized. The deuterated products are then analyzed via GC-MS, allowing for accurate quantification of methoxyl groups in lignin.

Q2: What are the advantages of using this compound over other methods for methoxyl group determination in lignin?

A2: The research highlights several advantages of employing this compound: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。